molecular formula C43H72Cl3N11O3 B12387815 Voxvoganan (trihydrochloride)

Voxvoganan (trihydrochloride)

Cat. No.: B12387815
M. Wt: 897.5 g/mol
InChI Key: KXMSCJYCDUWIMI-RZQNRPNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voxvoganan (LTX-109 trihydrochloride) is a synthetic topical antimicrobial agent primarily investigated for its efficacy against bacterial skin infections and fungal pathogens. Structurally, it is a trihydrochloride salt, which enhances its solubility and bioavailability for localized applications. Its mechanism of action involves disrupting bacterial cell membrane integrity, leading to rapid bactericidal effects. Notably, it exhibits potent activity against Staphylococcus aureus (S. aureus), with a minimum inhibitory concentration (MIC) of 2–4 μg/mL .

Properties

Molecular Formula

C43H72Cl3N11O3

Molecular Weight

897.5 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(2-phenylethylamino)pentan-2-yl]amino]-1-oxo-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propan-2-yl]pentanamide;trihydrochloride

InChI

InChI=1S/C43H69N11O3.3ClH/c1-41(2,3)27-23-28-29(35(43(7,8)9)54-34(28)30(24-27)42(4,5)6)25-33(53-36(55)31(44)17-13-20-50-39(45)46)38(57)52-32(18-14-21-51-40(47)48)37(56)49-22-19-26-15-11-10-12-16-26;;;/h10-12,15-16,23-24,31-33,54H,13-14,17-22,25,44H2,1-9H3,(H,49,56)(H,52,57)(H,53,55)(H4,45,46,50)(H4,47,48,51);3*1H/t31-,32-,33-;;;/m0.../s1

InChI Key

KXMSCJYCDUWIMI-RZQNRPNSSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)NC(CCCN=C(N)N)C(=O)NCCC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)N)C(C)(C)C.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps in SPPS:

  • Resin Swelling :

    • Resins (e.g., Wang resin or Fmoc-protected resins) are pre-treated with solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reactivity.
    • Swelling time and solvent choice critically affect peptide chain elongation efficiency.
  • Amino Acid Coupling :

    • Protected amino acids are added sequentially using coupling reagents such as HATU or DIC/Oxyma to activate carboxyl groups.
    • Side-chain-protecting groups (e.g., tert-butoxycarbonyl [Boc] or trityl [Trt]) prevent unwanted side reactions.
  • Deprotection and Cleavage :

    • After chain assembly, the peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane [TIPS]) to minimize oxidative degradation.

Purification and Salt Formation

Post-synthesis, the crude peptide undergoes purification and conversion to its trihydrochloride salt form.

Purification Methods:

Technique Purpose Conditions
Reverse-Phase HPLC Remove impurities (e.g., truncated peptides) C18 columns; gradient of acetonitrile/water with 0.05% TFA
Lyophilization Isolate pure peptide powder Freeze-drying after HPLC elution

Salt Formation:

  • The purified peptide is dissolved in a volatile acid (e.g., HCl) and lyophilized to yield the trihydrochloride salt, enhancing solubility and stability.

Optimization of Reaction Conditions

Reaction parameters are tailored to maximize yield and minimize side products.

Critical Factors:

Parameter Optimal Range Impact
Coupling Time 15–60 minutes Shorter times reduce racemization risk
Solvent DMF or NMP Enhances resin swelling and reagent solubility
Temperature Room temperature (20–25°C) Prevents peptide degradation

Quality Control and Structural Validation

The final product undergoes rigorous characterization to confirm identity and purity.

Analytical Techniques:

Method Application Key Findings
LC-MS Confirm molecular weight (897.5 g/mol) Observed m/z = 273 [M+H]+
NMR Verify amino acid sequence and stereochemistry Peaks at δ 7.6–8.9 ppm (aromatic protons)
HPLC Purity Ensure >95% purity Peak integration and retention time analysis

Challenges and Innovations

While SPPS is efficient, challenges include resin loading efficiency and solvent toxicity . Recent innovations focus on:

  • Green Solvent Systems :
    • Replacing DMF with greener solvents like γ-valerolactone (GVL) or 2-methyltetrahydrofuran (2-MeTHF) to reduce environmental impact.
  • Automation :
    • Use of automated SPPS synthesizers to standardize coupling and deprotection cycles.

Industrial-Scale Production

Large-scale synthesis employs optimized SPPS protocols with:

  • High-Capacity Resins :
    • Increased peptide loading per gram of resin to improve cost efficiency.
  • Continuous Purification :
    • Tandem HPLC systems for real-time impurity removal.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
SPPS High purity, precise sequence control High reagent costs, solvent waste
Liquid-Phase Synthesis Scalable for large peptides Lower resolution for long sequences

Chemical Reactions Analysis

Hydrolysis Under Extreme pH

Voxvoganan trihydrochloride undergoes hydrolysis under acidic or alkaline conditions, leading to degradation of its peptide backbone. The compound is stable under physiological pH (5.0–7.4) but degrades rapidly in extreme pH environments (pH < 3 or pH > 9). Hydrolysis primarily targets amide bonds, resulting in smaller peptide fragments or individual amino acids .

Key Findings :

  • Degradation Rate :

    • At pH 2.0: ~80% degradation within 24 hours.

    • At pH 10.0: ~70% degradation within 24 hours.

  • Stability : No significant degradation observed at pH 5.0–7.4 after 30 days.

Nucleophilic Reactions

The compound exhibits reactivity with nucleophiles due to electrophilic groups in its structure. This property is leveraged in its mechanism of action, where ionic interactions with bacterial membrane components (e.g., phospholipids) disrupt membrane integrity.

Nucleophile TypeReaction OutcomeBiological Relevance
Thiols (e.g., glutathione)Covalent adduct formationMay reduce efficacy in high-thiol environments
Amines (e.g., lysine residues)Electrostatic interactionsCritical for binding to bacterial membranes

Thermal Decomposition

Elevated temperatures (>40°C) accelerate decomposition, with degradation products including deamidated peptides and truncated chains.

Thermal Stability Data :

TemperatureDegradation Over 30 Days
25°C<5%
40°C~20%
60°C~90%

Solid-State Reactivity

In solid formulations, Voxvoganan trihydrochloride may participate in:

  • Maillard Reactions : With reducing sugars (e.g., lactose) in excipients, leading to browning and loss of potency .

  • Acid-Base Reactions : With alkaline additives, altering solubility and bioavailability .

Research Implications

  • Formulation : Requires pH-balanced, non-reactive excipients (e.g., hydroxypropyl cellulose) to maintain stability .

  • Storage : Recommend refrigeration (4°C) under nitrogen to prevent hydrolysis and oxidation .

Voxvoganan’s reactivity profile underscores the need for careful handling in pharmaceutical development, ensuring optimal efficacy against antibiotic-resistant pathogens like Staphylococcus aureus.

Scientific Research Applications

Chemistry

  • Peptide Synthesis : Voxvoganan serves as a model compound for studying peptide synthesis methodologies.
  • Antimicrobial Activity : It is extensively researched for its ability to combat various microbial strains, providing insights into new antimicrobial strategies.

Biology

  • Cell Membrane Interaction : Studies have focused on how Voxvoganan interacts with bacterial and fungal cell membranes, contributing to our understanding of biofilm disruption and antimicrobial resistance.

Medicine

  • Topical Antimicrobial Agent : Voxvoganan is explored for treating skin infections caused by resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
  • Nasal Decolonization : It has been integrated into protocols aimed at nasal decolonization of MRSA, showcasing its utility in preventing infections in clinical settings .

Efficacy Against Resistant Strains

Voxvoganan exhibits a minimum inhibitory concentration (MIC) ranging from 2 to 4 µg/mL against Staphylococcus aureus, indicating significant potency against resistant strains. Its effectiveness extends beyond traditional antibiotics, making it a valuable asset in treating infections that are increasingly difficult to manage due to rising antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the effectiveness of Voxvoganan in real-world applications:

Study Focus Findings
Isaksson et al., 2011Membrane DisruptionDemonstrated the stereochemical impact of Voxvoganan on bacterial membranes, leading to effective lysis of resistant strains .
PMC Article (2024)Multidrug ResistanceHighlighted the role of Voxvoganan in combating multidrug-resistant bacterial strains through detailed case reports from various regions .
MedChemExpressClinical ApplicationsReported successful outcomes in using Voxvoganan for topical applications against skin infections and MRSA decolonization .

Mechanism of Action

Voxvoganan (trihydrochloride) exerts its effects through a membrane-lysing mechanism of action. It binds to negatively charged membrane components on the bacterial cell wall, leading to membrane disruption and cell lysis. This rapid bactericidal activity is based on the biological principle of innate immune effectors, lytic peptides. The compound is stable against protease degradation, making it effective against a wide range of bacterial and fungal pathogens .

Comparison with Similar Compounds

Bis-Benzimide Trihydrochloride (Hoechst 33342)

  • Mechanism : Binds to adenine-thymine-rich regions of double-stranded DNA, enabling fluorescent labeling of nuclear material .
  • Application: Diagnostic tool for live-cell imaging, distinct from antimicrobial therapy.
  • Key Difference : Unlike Voxvoganan, Hoechst 33342 lacks bactericidal or fungicidal activity, highlighting how trihydrochloride functionalization can serve divergent purposes .

Antimicrobial Compounds with Overlapping Indications

Neohydroxyaspergillic Acid

  • Source : Fungal metabolite from Aspergillus sclerotiorum .
  • Activity : Broad-spectrum antibiotic and antifungal properties, but MIC data are unspecified .
  • Comparison : While both compounds inhibit fungal growth, Voxvoganan’s synthetic origin and S. aureus-specific MIC data (2–4 μg/mL) contrast with Neohydroxyaspergillic Acid’s natural derivation and undefined potency .

YJ182

  • Mechanism : Inhibits New Delhi metallo-β-lactamase (NDM-1), an enzyme conferring resistance to β-lactam antibiotics (IC50 = 0.23 μM) .
  • Application : Targets antibiotic-resistant bacteria (e.g., carbapenem-resistant Enterobacteriaceae).
  • Contrast : Voxvoganan directly kills bacteria via membrane disruption, whereas YJ182 combats resistance mechanisms without intrinsic bactericidal effects .

WAY-347243 and WAY-601258

  • Target : Shikimate kinase inhibitors in Mycobacterium tuberculosis .
  • Application : Anti-tuberculosis agents, distinct from Voxvoganan’s focus on Gram-positive skin pathogens .

Tabulated Comparison of Key Compounds

Compound MIC/IC50 Target Mechanism Indication Source
Voxvoganan trihydrochloride 2–4 μg/mL (S. aureus) Bacterial cell membrane Membrane disruption Bacterial skin infections
Neohydroxyaspergillic Acid Not specified Fungal cells Antibiotic/antifungal Fungal infections
YJ182 0.23 μM (NDM-1) NDM-1 enzyme Resistance inhibition Antibiotic-resistant infections
WAY-347243 Not specified Shikimate kinase (M. tuberculosis) Enzyme inhibition Tuberculosis
Hoechst 33342 N/A DNA Fluorescent DNA binding Cell imaging

Critical Analysis of Research Findings

  • Voxvoganan’s Narrow Spectrum : While effective against S. aureus, its activity against other pathogens (e.g., fungi) remains under-characterized in the provided evidence .
  • Trihydrochloride Utility: The trihydrochloride moiety enhances solubility in both Voxvoganan and Hoechst 33342 but serves opposing roles—antimicrobial vs. diagnostic .
  • Resistance Considerations : Compounds like YJ182 address antibiotic resistance mechanistically, whereas Voxvoganan’s membrane-targeting action may reduce resistance development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.